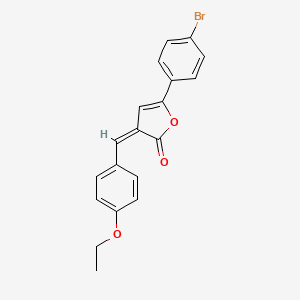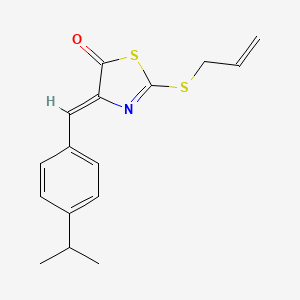![molecular formula C15H18N2O3S2 B5112999 N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research to study the role of p53 in cancer and other diseases. PFT-α works by blocking the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53.
Mecanismo De Acción
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα works by blocking the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells and the protection against oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα include the stabilization and activation of p53, induction of apoptosis in cancer cells, protection against oxidative stress in neuronal cells, and protection against ischemia/reperfusion injury in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in lab experiments include its specificity for p53, its ability to induce apoptosis in cancer cells, and its protection against oxidative stress in neuronal cells. The limitations of using N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
For research on N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα include the development of more potent and selective inhibitors of p53-MDM2 interaction, the investigation of the potential therapeutic applications of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in cancer treatment, neurodegenerative disease treatment, and cardiovascular disease treatment, and the exploration of the mechanisms underlying the protective effects of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα against oxidative stress and ischemia/reperfusion injury.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα involves several steps, including the reaction of 4-bromobenzaldehyde with morpholine to form 4-(4-morpholinyl)benzaldehyde, followed by the reaction with thiophene-2-sulfonamide to form N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been shown to induce apoptosis in cancer cells that have wild-type p53, making it a potential therapeutic agent for cancer treatment. In neurodegenerative disease research, N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been shown to protect against neuronal cell death induced by oxidative stress. In cardiovascular disease research, N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been shown to protect against ischemia/reperfusion injury in the heart.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,15-2-1-11-21-15)16-12-13-3-5-14(6-4-13)17-7-9-20-10-8-17/h1-6,11,16H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXOFMXJVWXZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)benzyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)

![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)

![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)
![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)